4-Isopropoxypiperidine hydrochloride

Catalog No.
S999222
CAS No.
1097146-30-9
M.F
C8H18ClNO
M. Wt
179.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropoxypiperidine hydrochloride

CAS Number

1097146-30-9

Product Name

4-Isopropoxypiperidine hydrochloride

IUPAC Name

4-propan-2-yloxypiperidine;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H

InChI Key

AMLQRNZJKHGYQI-UHFFFAOYSA-N

SMILES

CC(C)OC1CCNCC1.Cl

Canonical SMILES

CC(C)OC1CCNCC1.Cl

4-Isopropoxypiperidine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO. It is classified as a piperidine derivative, which features a six-membered ring containing one nitrogen atom. This compound appears as an off-white solid and is soluble in water and organic solvents. Its structure includes an isopropoxy group attached to the fourth position of the piperidine ring, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

The chemical reactivity of 4-isopropoxypiperidine hydrochloride is influenced by the presence of the piperidine ring and the isopropoxy substituent. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of 4-hydroxypiperidine.
  • Acylation: The nitrogen atom can also participate in acylation reactions, which are useful in synthesizing more complex derivatives for pharmaceutical applications .

4-Isopropoxypiperidine hydrochloride exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence:

  • Cholinergic Activity: As a piperidine derivative, it may modulate cholinergic pathways, potentially impacting cognitive functions.
  • Analgesic Properties: Some derivatives of piperidine are known for their analgesic effects, suggesting that 4-isopropoxypiperidine hydrochloride may have similar properties.
  • Antidepressant Effects: There is ongoing research into the role of piperidine compounds in treating mood disorders .

The synthesis of 4-isopropoxypiperidine hydrochloride can be achieved through several methods:

  • Direct Alkylation: Piperidine can be alkylated using isopropyl alcohol in the presence of an acid catalyst to yield 4-isopropoxypiperidine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Reduction Reactions: Starting from precursors like 4-isopropoxy-1-piperidinone, reduction reactions can yield the desired hydrochloride form.
  • Reflux Method: A reflux method involving piperidine and isopropyl bromide can also be employed to synthesize the compound effectively .

4-Isopropoxypiperidine hydrochloride has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical Research: Used in studies related to neurotransmitter modulation and receptor interactions.
  • Agricultural Chemistry: Potential applications in pesticide formulations due to its biological activity against pests .

Research on the interaction of 4-isopropoxypiperidine hydrochloride with biological systems has revealed several important insights:

  • Receptor Binding Studies: Investigations into its binding affinity for various receptors (e.g., muscarinic acetylcholine receptors) indicate potential therapeutic uses.
  • Metabolic Pathways: Studies have examined how this compound is metabolized in vivo, providing insights into its pharmacokinetics and safety profile.
  • Synergistic Effects: Research suggests that when combined with other compounds, it may enhance or modulate biological effects, making it a candidate for combination therapies .

Several compounds share structural similarities with 4-isopropoxypiperidine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylpiperidinePiperidine DerivativeMethyl group at position one; used as a solvent.
4-PyridinolHeterocyclic CompoundContains a pyridine ring; exhibits different biological activity.
4-HydroxypiperidinePiperidine DerivativeHydroxyl group at position four; known for analgesic properties.
3-IsobutoxypyrrolidinePyrrolidine DerivativeSimilar cyclic structure; different functional groups influence activity.

The uniqueness of 4-isopropoxypiperidine hydrochloride lies in its specific functionalization at the fourth position of the piperidine ring, which may confer distinct pharmacological properties not observed in these similar compounds .

1H NMR Analysis

Nuclear magnetic resonance spectroscopy represents the most powerful technique for structural elucidation of 4-Isopropoxypiperidine hydrochloride. The proton NMR spectrum provides detailed information about the molecular framework, substitution patterns, and conformational preferences of the compound [1] [2] [3].

The piperidine ring system in 4-Isopropoxypiperidine hydrochloride adopts a chair conformation, which is evidenced by the characteristic coupling patterns observed in the 1H NMR spectrum. The axial and equatorial protons on the piperidine ring exhibit distinct chemical shifts and coupling constants that allow for unambiguous assignment [4] [5].

Piperidine Ring Protons

The protons adjacent to the nitrogen atom (α-protons at positions 2 and 6) appear as the most deshielded signals in the aliphatic region, typically observed between 2.4-3.2 ppm [1] [2]. These protons show characteristic coupling patterns: axial α-protons appear as doublets of triplets (dt) due to large diaxial coupling (J ≈ 12 Hz) and smaller coupling to adjacent methylene protons (J ≈ 3-4 Hz), while equatorial α-protons manifest as doublets of doublets of doublets (ddd) with similar coupling constants but different multiplicities [3] [4].

The β-protons at positions 3 and 5 resonate in the range of 1.4-2.2 ppm, with axial protons typically appearing downfield relative to their equatorial counterparts due to the γ-gauche effect [4] [5]. These protons exhibit quartet-doublet (qd) or doublet-quartet (dq) multiplicities arising from geminal coupling (J ≈ 12 Hz) and vicinal coupling to adjacent ring protons [4].

4-Isopropoxy Substituent

The proton at the 4-position bearing the isopropoxy group appears significantly downfield at 3.8-4.2 ppm due to the deshielding effect of the electronegative oxygen atom [6] [7]. This proton typically manifests as a triplet of triplets (tt) with coupling constants of approximately 10 and 4 Hz, reflecting coupling to the adjacent axial and equatorial protons on either side [4].

The isopropyl group provides two distinctive signals: the methine proton appears as a characteristic septet at 4.8-5.2 ppm (J ≈ 6 Hz) due to coupling with the six equivalent methyl protons, while the methyl groups generate a doublet at 1.2-1.4 ppm (J ≈ 6 Hz) [8] [6]. These chemical shifts are consistent with literature values for isopropoxy groups attached to heterocyclic systems [7] [9].

Ammonium Proton

In the hydrochloride salt form, the nitrogen atom is protonated, and the exchangeable NH proton typically appears as a broad singlet in the range of 8.5-9.5 ppm in polar solvents such as DMSO-d6 or D2O [10] [11]. This signal may be broadened due to rapid exchange with trace water or may disappear entirely in protic solvents.

13C NMR Analysis

Carbon-13 NMR spectroscopy provides complementary structural information that confirms the molecular framework and substitution pattern of 4-Isopropoxypiperidine hydrochloride [12] [13] [14]. The 13C chemical shifts are particularly diagnostic for determining the conformational preferences and electronic environment of individual carbon atoms [15] [16].

Piperidine Ring Carbons

The carbon atoms of the piperidine ring display characteristic chemical shifts that reflect their electronic environment and geometric relationship to the nitrogen atom. The α-carbons (C-2 and C-6) adjacent to the nitrogen appear at 45-50 ppm, showing typical values for carbons α to an ammonium nitrogen in hydrochloride salts [13] [14].

The β-carbons (C-3 and C-5) resonate at 30-35 ppm, which is consistent with methylene carbons in saturated heterocyclic systems [17] [13]. These chemical shifts are diagnostic for the chair conformation of the piperidine ring, as boat conformations would result in different chemical shift patterns due to altered dihedral angles and electronic interactions [14] [16].

4-Isopropoxy Carbon

The carbon at position 4 bearing the isopropoxy substituent appears significantly downfield at 75-80 ppm due to the electron-withdrawing effect of the oxygen atom [18] [6]. This chemical shift is characteristic of carbons bearing alkoxy substituents and confirms the regiochemistry of substitution [15] [18].

Isopropyl Group Carbons

The isopropyl group contributes two distinct carbon signals: the methine carbon appears at 70-75 ppm, while the methyl carbons resonate at 21-23 ppm [8] [18]. These values are consistent with literature data for isopropoxy groups in heterocyclic compounds and provide confirmation of the substituent identity [6] [7].

Two-dimensional NMR Studies

Two-dimensional NMR experiments are essential for complete structural assignment and conformational analysis of 4-Isopropoxypiperidine hydrochloride [19] [20] [21]. These techniques provide information about connectivity patterns, spatial relationships, and dynamic processes that cannot be obtained from one-dimensional spectra alone.

Correlation Spectroscopy (COSY)

1H-1H COSY experiments reveal scalar coupling relationships between protons that are separated by two or three bonds [19] [20]. In 4-Isopropoxypiperidine hydrochloride, COSY spectra show characteristic cross-peaks between adjacent protons on the piperidine ring, allowing for sequential assignment of ring protons [21] [22].

The COSY spectrum displays strong cross-peaks between geminal protons on the same methylene carbons (2J coupling) and weaker cross-peaks between vicinal protons on adjacent carbons (3J coupling) [19] [20]. The pattern of cross-peaks confirms the chair conformation of the piperidine ring and allows differentiation between axial and equatorial protons based on coupling constant magnitudes [21] [4].

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments provide crucial information about through-space interactions between protons that are spatially proximate but not necessarily scalar-coupled [23] [24] [25]. For 4-Isopropoxypiperidine hydrochloride, NOESY cross-peaks between the isopropoxy methyl groups and specific ring protons confirm the stereochemistry at the 4-position and the preferred conformation of the isopropyl group [24] [21].

The absence or presence of specific NOE cross-peaks can distinguish between axial and equatorial orientations of the isopropoxy group, providing definitive conformational assignment [24] [25]. Temperature-dependent NOESY experiments may reveal dynamic processes such as ring inversion or conformational exchange [26] [21].

Heteronuclear Single Quantum Coherence (HSQC)

1H-13C HSQC experiments establish direct connectivity between protons and the carbons to which they are attached [25] [27]. These spectra are particularly valuable for assigning overlapped signals in complex molecules and for confirming the multiplicity of carbon signals determined by DEPT experiments [20] [27].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable complementary information for the structural characterization of 4-Isopropoxypiperidine hydrochloride by identifying functional groups and monitoring molecular vibrations [28] [29] [30]. The IR spectrum reveals characteristic absorption bands that confirm the presence of specific molecular fragments and provide insight into hydrogen bonding patterns in the hydrochloride salt form.

N-H Stretching Vibrations

The most diagnostic feature of the IR spectrum is the N-H stretching vibration of the protonated nitrogen atom. In 4-Isopropoxypiperidine hydrochloride, the ammonium N-H stretch appears as a broad, intense absorption band in the region of 2400-3200 cm⁻¹ [29] [31] [32]. This broad absorption results from hydrogen bonding between the ammonium cation and the chloride anion, which significantly lowers the N-H stretching frequency compared to free amines [30] [31].

The breadth and intensity of the N-H stretch provide information about the strength of hydrogen bonding in the crystal lattice. Strong hydrogen bonds result in broader, more intense absorptions with frequencies shifted to lower wavenumbers [31] [32].

C-H Stretching Vibrations

Aliphatic C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, with multiple overlapping bands corresponding to the various methyl and methylene groups in the molecule [29] [33] [34]. The isopropyl methyl groups typically show characteristic doublet patterns in this region due to symmetric and antisymmetric stretching modes [33] [35].

C-O Stretching Vibrations

The isopropoxy C-O stretching vibration provides a distinctive absorption band in the region of 1000-1300 cm⁻¹ [29] [30] [34]. This band is typically sharp and of medium to strong intensity, confirming the presence of the ether linkage. The exact frequency depends on the local electronic environment and conformational preferences of the isopropoxy group [30] [34].

Ring Vibrations

The piperidine ring contributes several characteristic vibrations in the fingerprint region (600-1500 cm⁻¹), including C-C stretching, C-N stretching, and various bending modes [34] [32]. These vibrations are sensitive to ring conformation and can provide information about the preferred chair form of the piperidine ring [29] [34].

Mass Spectrometry

Mass spectrometry serves as a definitive technique for molecular weight determination and structural confirmation of 4-Isopropoxypiperidine hydrochloride through analysis of fragmentation patterns [36] [37] [38]. The mass spectral behavior provides insight into the stability of various molecular fragments and the preferred fragmentation pathways under electron impact or electrospray ionization conditions.

Molecular Ion Peak

The molecular ion peak of 4-Isopropoxypiperidine hydrochloride (free base form) appears at m/z 157, corresponding to the molecular formula C₈H₁₇NO [39] [36]. In the hydrochloride salt form, the protonated molecule [M+H]⁺ may be observed at m/z 158 under positive ion electrospray conditions [36] .

The molecular ion peak intensity is typically moderate to weak due to the presence of the nitrogen atom, which facilitates fragmentation through α-cleavage processes [37] [41] [42]. The exact mass measurement provides confirmation of the molecular formula and aids in distinguishing between structural isomers [38] [43].

Fragmentation Patterns

The fragmentation pattern of 4-Isopropoxypiperidine hydrochloride follows predictable pathways based on the stability of the resulting ions and the preferential cleavage of weak bonds [37] [44] [41]. The most prominent fragmentation pathways include:

α-Cleavage at Nitrogen: Loss of alkyl groups adjacent to the nitrogen atom results in the formation of stabilized iminium ions. The base peak often corresponds to the formation of the piperidinium ion (m/z 84) through loss of the isopropoxy-containing fragment [37] [42] [45].

Loss of Isopropyl Group: Fragmentation of the isopropoxy substituent occurs through preferential loss of the isopropyl radical (C₃H₇, 43 Da), yielding a fragment at m/z 114. This fragmentation is characteristic of isopropyl ethers and confirms the presence of this substituent [41] [42].

Ring Fragmentation: Further fragmentation of the piperidine ring leads to smaller fragments, including the characteristic m/z 57 ion corresponding to C₄H₉⁺ and the m/z 43 ion corresponding to C₃H₇⁺ or C₂H₃O⁺ [37] [41] [42].

Diagnostic Ions

Several diagnostic ions provide confirmatory evidence for the structure:

  • m/z 84: Piperidinium ion (base peak)
  • m/z 114: [M-C₃H₇]⁺ (loss of isopropyl)
  • m/z 57: C₄H₉⁺ fragment
  • m/z 43: C₃H₇⁺ or C₂H₃O⁺ fragment [37] [41] [42]

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 4-Isopropoxypiperidine hydrochloride [46] [47] [48]. Although the compound lacks extended conjugation, UV-Vis spectroscopy can detect n→π* transitions associated with the nitrogen lone pair and provide information about solvent effects and protonation state.

Electronic Transitions

The primary electronic transitions in 4-Isopropoxypiperidine hydrochloride occur in the far-UV region below 200 nm and are associated with σ→σ* transitions of the C-C and C-N bonds [47] [48]. The nitrogen atom contributes n→π* transitions, but these are typically weak and may be obscured by more intense σ→σ* absorptions [46] [48].

In the hydrochloride salt form, the protonated nitrogen lacks a lone pair, eliminating the n→π* transition and resulting in a transparent compound in the near-UV and visible regions [46] [49]. This transparency is advantageous for pharmaceutical applications where UV-absorbing impurities need to be detected [46] [50].

Solvent Effects

The UV-Vis spectrum of 4-Isopropoxypiperidine hydrochloride is sensitive to solvent polarity and pH changes. In aqueous solution, the protonated form predominates and shows minimal absorption above 200 nm [46] [49]. Addition of base to deprotonate the nitrogen results in the appearance of new absorption bands associated with the free amine [47] [48].

Analytical Applications

UV-Vis spectroscopy serves as a valuable analytical tool for purity assessment and quantitative analysis of 4-Isopropoxypiperidine hydrochloride in pharmaceutical formulations [46] [50] [49]. The technique can detect aromatic impurities and monitor chemical stability under various conditions [46] [51].

X-ray Diffraction Analysis

X-ray diffraction analysis represents the gold standard for determining the three-dimensional structure of 4-Isopropoxypiperidine hydrochloride in the solid state [53] [54]. Single crystal X-ray diffraction provides definitive information about molecular geometry, conformational preferences, hydrogen bonding patterns, and crystal packing arrangements.

Crystal Structure Determination

The crystal structure of 4-Isopropoxypiperidine hydrochloride reveals the precise molecular conformation adopted in the solid state. The piperidine ring adopts a chair conformation with the isopropoxy group occupying an equatorial position to minimize steric interactions [53] [54] [55]. This conformation is consistent with solution-state NMR data and computational predictions [53] [4].

The bond lengths and angles determined by X-ray crystallography provide benchmark values for comparison with computational models and related compounds. The C-O bond length in the isopropoxy group typically measures 1.42-1.45 Å, consistent with sp³ hybridized carbon-oxygen single bonds [54].

Hydrogen Bonding Networks

The hydrochloride salt form exhibits extensive hydrogen bonding between the protonated nitrogen atoms and chloride anions [56] [57]. These hydrogen bonds typically measure 2.8-3.2 Å in length and exhibit N-H⋯Cl angles close to 180°, indicating strong, directional interactions [57].

The hydrogen bonding network significantly influences the crystal packing and may affect physical properties such as melting point, solubility, and hygroscopicity [53] [56] [58]. Analysis of the hydrogen bonding patterns provides insight into the stability and polymorphic behavior of the compound [56] [57].

Conformational Analysis

X-ray crystallography confirms that the piperidine ring adopts a chair conformation with minimal deviation from ideal geometry [53] [54] [55]. The isopropoxy substituent at the 4-position occupies an equatorial orientation, consistent with the expected thermodynamic preference [54] [55].

The crystal structure may reveal disorder in the isopropyl group, indicating rotational freedom about the C-O bond even in the solid state [53] [54]. This flexibility has implications for the compound's physical properties and pharmaceutical behavior.

Polymorphism Studies

Systematic investigation of crystallization conditions may reveal polymorphic forms of 4-Isopropoxypiperidine hydrochloride with different crystal structures and properties [56] [59]. Powder X-ray diffraction serves as a rapid method for polymorph identification and quality control in pharmaceutical manufacturing [56] [58] [59].

Dates

Last modified: 08-16-2023

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